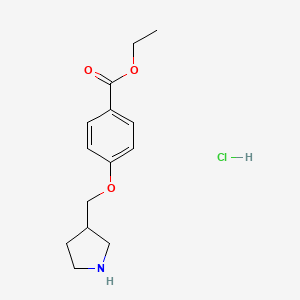

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCIMULHKXARCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Reaction Pathway:

Ethyl 4-hydroxybenzoate → (Activation with chlorinating agents or carbodiimides) → Intermediate phenol derivative

Intermediate + 3-pyrrolidinylamine or protected derivative → (Coupling reagent) → Ethyl 4-(3-pyrrolidinylmethoxy)benzoate

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- Salt formation : The compound is dissolved in an appropriate solvent such as ethanol or methanol, and hydrogen chloride gas or hydrochloric acid solution is bubbled or added to precipitate the hydrochloride salt.

- Isolation and purification : The precipitated hydrochloride salt is filtered, washed, and dried under vacuum to obtain pure Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride.

Alternative Synthetic Routes

Research articles and patents reveal alternative pathways, including:

- Direct amidation or esterification of precursors followed by ether formation.

- Use of protecting groups on the pyrrolidine ring to control regioselectivity and facilitate coupling.

- Multistep syntheses involving intermediate transformations such as oxidation, reduction, or substitution on aromatic rings.

Data Tables Summarizing Preparation Conditions

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | p-Aminobenzoic acid | Ethanol, H2SO4 | Reflux | Ethyl 4-aminobenzoate | Esterification |

| 2 | Ethyl 4-aminobenzoate | Chlorinating agent | Room temp | Ethyl 4-chlorobenzoate | Activation of phenol |

| 3 | Ethyl 4-chlorobenzoate | 3-pyrrolidinylamine | Reflux, base (e.g., K2CO3) | Ethyl 4-(3-pyrrolidinylmethoxy)benzoate | Ether formation |

| 4 | Free base | HCl gas or HCl solution | Room temp | This compound | Salt formation |

Research Findings and Notes

- The synthesis of similar compounds often employs amide coupling reagents like EDC or DCC, especially when introducing amino functionalities.

- Protection/deprotection strategies are crucial for controlling regioselectivity and avoiding side reactions, particularly on the pyrrolidine ring.

- The purity and yield of the final hydrochloride salt depend heavily on the reaction conditions, solvent choice, and purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has shown promise in several therapeutic areas:

- Neuropharmacology : The compound has been studied for its potential to inhibit phosphodiesterases (PDEs), particularly PDE10A. This inhibition can modulate cAMP levels, which are critical in neuronal signaling pathways. Studies have demonstrated that compounds targeting PDE10A may offer therapeutic benefits in neurodegenerative disorders and mood disorders due to their ability to enhance dopaminergic signaling .

- Anxiolytic Effects : In vivo studies on rodent models have indicated that this compound can reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing various biologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound exhibits potent inhibitory effects on PDE10A with IC50 values in the nanomolar range, indicating significant potential for modulating cyclic nucleotide levels in neuronal tissues .

- Cell Viability : In vitro studies have shown that this compound can enhance cell viability under stress conditions, suggesting protective effects against neurotoxicity.

Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced apoptosis in neuronal cells exposed to oxidative stress. This effect was linked to increased cAMP levels and subsequent activation of protein kinase A (PKA) pathways, highlighting its potential as a neuroprotective agent .

Therapeutic Potential in Mood Disorders

Clinical trials are ongoing to evaluate the efficacy of this compound as a treatment for depression and anxiety disorders. Preliminary results have suggested improvements in mood and cognitive function among participants receiving treatment compared to controls, indicating its potential as a novel therapeutic agent .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | PDE10A inhibition | Significant modulation of cAMP levels |

| Anxiolytic Effects | Reduction of anxiety-like behaviors | Observed improvements in rodent models |

| Organic Synthesis | Intermediate for synthesizing active compounds | Valuable for pharmaceutical development |

| Neuroprotective Effects | Reduction of apoptosis in stressed neuronal cells | Linked to increased cAMP and PKA activation |

| Mood Disorders | Treatment potential for depression and anxiety | Preliminary clinical trial improvements noted |

Mechanism of Action

The mechanism of action of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest potential interactions with cholinergic and dopaminergic systems .

Comparison with Similar Compounds

Positional Isomerism

- Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1219960-96-9) differs by the substitution of the pyrrolidinylmethoxy group at the meta position (C₃) instead of the para position (C₄). This positional change reduces its molecular weight to 271.74 g/mol (C₁₃H₁₈ClNO₃) and may alter receptor-binding affinity or solubility .

Heterocyclic Amine Modifications

- Evidence indicates this compound exhibits higher reactivity in polymerization reactions compared to aminoethyl methacrylate derivatives, with superior physical properties in resin formulations .

- Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1) substitutes pyrrolidine with a smaller azetidine (four-membered ring), reducing molecular weight to 239.69 g/mol (C₁₁H₁₄ClNO₂). This structural change may enhance metabolic lability .

Functional Group Comparisons

Amine-Linked Derivatives

- Ethyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-12-8) contains a primary amine group instead of a pyrrolidine ring. The aminomethyl group increases polarity, making it more suitable as a hydrophilic building block in peptide synthesis .

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related compounds (I-6232, I-6273) feature pyridazine or isoxazole rings linked via phenethylamino spacers.

Physicochemical and Pharmacological Properties

Reactivity and Solubility

- Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15–20% higher degree of conversion due to its electron-donating dimethylamino group .

- Hydrochloride salt forms (e.g., Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride) generally enhance water solubility, critical for oral bioavailability in drug formulations .

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a chemical compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Compound Overview

- Chemical Formula : C₁₄H₂₀ClNO₃

- CAS Number : 1220027-68-8

- Molecular Weight : 273.77 g/mol

- Structure : The compound features an ethyl ester linked to a benzoate moiety with a pyrrolidinylmethoxy group, suggesting potential interactions with biological receptors.

This compound is believed to interact with specific molecular targets within biological systems. Its structure suggests that it may modulate neurotransmitter systems, particularly through nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological functions and disorders.

- Nicotinic Acetylcholine Receptors : Research indicates that compounds similar to ethyl 4-(3-pyrrolidinylmethoxy)benzoate may act as ligands for nAChRs, influencing neurotransmitter release and potentially offering antidepressant effects .

- Enzyme Inhibition : The compound may also exhibit enzyme inhibitory properties, which could be beneficial in treating conditions like inflammation or cancer .

Antidepressant Effects

Recent studies have focused on the antidepressant potential of compounds targeting nAChRs. For instance, analogs have shown significant activity in animal models of depression, suggesting that ethyl 4-(3-pyrrolidinylmethoxy)benzoate could share similar properties. Behavioral assays such as the forced swim test and the tail suspension test have been utilized to assess these effects.

Case Studies

- Animal Model Studies : In preclinical trials, compounds structurally related to ethyl 4-(3-pyrrolidinylmethoxy)benzoate demonstrated improved outcomes in models of anxiety and depression. These studies indicated a dose-dependent response, with higher doses leading to more pronounced effects on behavior .

- Toxicological Assessments : Safety profiles were established through acute and chronic toxicity studies in rodents. The compound was well-tolerated at various dosages, indicating a favorable safety margin for further development .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example, the pyrrolidine moiety can be introduced via a Williamson ether synthesis by reacting 4-hydroxybenzoic acid derivatives with 3-pyrrolidinylmethanol under basic conditions (e.g., K₂CO₃ in DMF). Subsequent esterification with ethanol in the presence of HCl yields the hydrochloride salt. Optimization may include solvent selection (DMF vs. THF), temperature control (40–60°C), and catalyst screening (e.g., H₂SO₄ vs. HCl gas) to improve yield . Purity can be verified using HPLC or LC-MS with reverse-phase C18 columns .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and ester carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL software is recommended, especially if polymorphic forms are suspected .

- HPLC-PDA : Quantify impurities using gradient elution (e.g., 0.1% TFA in water/acetonitrile) and UV detection at 254 nm .

Q. How should researchers safely handle and store this compound given limited toxicity data?

- Methodological Answer : Assume potential toxicity based on structural analogs (e.g., benzylamine derivatives). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Store in airtight containers at 2–8°C under inert gas (N₂) to prevent hydrolysis. Conduct acute toxicity assays (e.g., OECD 423) in rodent models to establish LD₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the pyrrolidine substituents (e.g., introduce methyl or fluorine groups) or replace the ester with amide functionalities.

- Biological Assays : Test binding affinity to GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement assays. Assess functional activity via cAMP or calcium flux measurements.

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and stability .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life and identify major metabolites via UPLC-QTOF .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Screening : Use a shake-flask method with buffers (pH 1–7.4) and co-solvents (DMSO, PEG-400). Measure saturation solubility via UV-Vis or nephelometry.

- Thermodynamic Analysis : Calculate logP (octanol-water) and Hansen solubility parameters to rationalize discrepancies.

- Crystalline vs. Amorphous Forms : Characterize polymorphs via DSC/TGA and correlate with solubility profiles. Amorphous dispersions (spray-dried with HPMC-AS) may enhance bioavailability .

Q. How can researchers investigate potential drug-drug interactions involving this compound?

- Methodological Answer :

- CYP Inhibition Assays : Incubate with CYP3A4/2D6 isozymes and probe substrates (e.g., midazolam, dextromethorphan). Measure metabolite inhibition via LC-MS/MS.

- Transporter Studies : Use Caco-2 cells or transfected HEK293 cells to assess P-gp/BCRP substrate activity.

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) to determine free fraction and interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.